1-(Phenylsulfonyl)-3-indoleboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

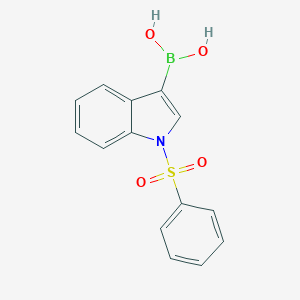

2D Structure

Properties

IUPAC Name |

[1-(benzenesulfonyl)indol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTZLHLBQGCFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379896 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129271-98-3 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(phenylsulfonyl)-1H-indol-3-ylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Phenylsulfonyl)-3-indoleboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-3-indoleboronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the indole-3-boronic acid moiety into complex organic molecules. The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, facilitating selective functionalization at the C3 position. This technical guide provides a comprehensive overview of the synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step sequence starting from indole:

-

N-Sulfonylation: Protection of the indole nitrogen with a phenylsulfonyl group.

-

Lithiation and Borylation: Directed ortho-metalation at the C3 position followed by quenching with a borate ester to introduce the boronic acid functionality.

This pathway is efficient and allows for the regioselective synthesis of the desired product.

Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 129271-98-3 | [1] |

| Molecular Formula | C₁₄H₁₂BNO₄S | [2] |

| Molecular Weight | 301.13 g/mol | [1] |

| Melting Point | 144 °C (decomposes) | [1] |

| Appearance | White solid | [3] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Summary of Reaction Steps and Yields

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | N-Sulfonylation of Indole | Benzenesulfonyl chloride, Pyridine | ~91% |

| 2 | Lithiation and Borylation | n-Butyllithium, Triisopropyl borate | Yield not explicitly reported, but the generation of the lithiated intermediate is described as essentially quantitative. |

Experimental Protocols

Step 1: Synthesis of 1-(Phenylsulfonyl)indole

This procedure details the protection of the indole nitrogen with a phenylsulfonyl group.

Materials:

-

Indole

-

Benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

1N Hydrochloric acid (HCl)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole (1 equivalent) and benzenesulfonyl chloride (1.2 equivalents) in dichloromethane, add pyridine (5 equivalents) slowly via syringe.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with 1N HCl.

-

Extract the aqueous phase with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (25:1) as the eluent to afford 1-(phenylsulfonyl)indole as a white solid.[3]

Quantitative Data:

Step 2: Synthesis of this compound

This protocol describes the regioselective C3-borylation of 1-(phenylsulfonyl)indole via a lithiation-borylation sequence. While a direct one-pot procedure for this specific transformation is not detailed in the provided search results, the following is a general and widely accepted method based on the principles of ortho-lithiation of protected indoles.

Materials:

-

1-(Phenylsulfonyl)indole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous Hydrochloric acid (e.g., 2N HCl)

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-(phenylsulfonyl)indole (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 3-lithio-1-(phenylsulfonyl)indole intermediate. The generation of this intermediate from a related precursor has been described as essentially quantitative.[5][6]

-

To the cold solution, add triisopropyl borate (1.1 equivalents) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8 hours.[7]

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2N HCl until the solution is acidic.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel chromatography. The hydrolysis of the intermediate borate ester to the boronic acid often occurs during the acidic workup. If the pinacol ester is isolated, it can be hydrolyzed by treatment with an aqueous acid or by stirring with silica gel.[8][9][10][11]

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide outlines a reliable and well-established synthetic route to this compound. The two-step process involving N-protection followed by regioselective lithiation and borylation provides an efficient means to access this important building block for pharmaceutical research and development. The provided protocols, data, and workflow visualization serve as a valuable resource for scientists engaged in organic synthesis and medicinal chemistry.

References

- 1. 1-(苯磺酰基)-3-吲哚基硼酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - 1-(phenylsulfonyl)-1h-indol-3-ylboronic acid (C14H12BNO4S) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. 1-(フェニルスルホニル)インドール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

Technical Guide: 1-(Phenylsulfonyl)-3-indoleboronic acid (CAS 129271-98-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(Phenylsulfonyl)-3-indoleboronic acid, a key building block in organic synthesis and medicinal chemistry. It covers its physicochemical properties, safety information, synthesis, and applications, with a focus on its role in drug discovery.

Core Properties and Data

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. The compound is typically an off-white to pale pink powder.[1]

| Property | Value | Source(s) |

| CAS Number | 129271-98-3 | [1][2] |

| Molecular Formula | C₁₄H₁₂BNO₄S | [2][3] |

| Molecular Weight | 301.13 g/mol | [1][2] |

| Melting Point | 144 °C (decomposes) | [1] |

| Boiling Point (Predicted) | 581.4 ± 60.0 °C | (Predicted) |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | (Predicted) |

| pKa (Predicted) | 7.98 ± 0.30 | (Predicted) |

| Appearance | Off-white to pale pink powder | |

| Purity | Typically ≥97% | [1] |

Chemical Identifiers and Spectroscopic Data

| Identifier | Value | Source(s) |

| MDL Number | MFCD02681892 | [1] |

| PubChem Substance ID | 24880138 | [1] |

| InChI | 1S/C14H12BNO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10,17-18H | [1] |

| InChIKey | YKTZLHLBQGCFQX-UHFFFAOYSA-N | [1] |

| SMILES | OB(O)c1cn(c2ccccc12)S(=O)(=O)c3ccccc3 | [1] |

Spectroscopic Data: While specific spectra are not publicly available in databases, comprehensive analytical data (including NMR, HPLC, and LC-MS) are often available from commercial suppliers upon request. Predicted Collision Cross Section (CCS) values for various adducts have been calculated.[3]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed.

| Category | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |

| Precautionary Statements | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | |

| Storage Temperature | 2-8°C | [1] |

| Storage Class | 11 (Combustible Solids) | [1] |

| Personal Protective Equipment | Eyeshields, gloves, type N95 (US) dust mask | [1] |

| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water) | [1] |

Synthesis and Experimental Protocols

General Synthesis Protocol

The synthesis of indolylboronic acids often involves the lithiation of a protected halo-indole followed by quenching with a borate ester.[4] For this compound, a common route starts with 1-(Phenylsulfonyl)-3-bromoindole.

Methodology:

-

Protection and Bromination: Indole is first protected at the N1 position with a phenylsulfonyl group. Subsequent bromination at the C3 position yields the 1-(Phenylsulfonyl)-3-bromoindole precursor.

-

Lithiation: The precursor is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon, Nitrogen).

-

Halogen-Metal Exchange: A strong organolithium base, such as n-butyllithium (nBuLi), is added dropwise to the solution. The base facilitates a halogen-metal exchange, replacing the bromine atom with lithium.[4]

-

Borylation: A trialkyl borate, such as triisopropyl borate [B(OiPr)₃], is added to the reaction mixture. The organolithium species acts as a nucleophile, attacking the boron atom.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic aqueous conditions (e.g., dilute HCl) to yield the final this compound product.

-

Purification: The crude product is typically purified by recrystallization or column chromatography.

Applications in Research and Development

Key Role in Suzuki-Miyaura Cross-Coupling

This compound is primarily used as an organoboron reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl structures. The phenylsulfonyl protecting group on the indole nitrogen enhances the stability and modifies the electronic properties of the molecule.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired aryl halide (e.g., aryl bromide, 1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).[5][6]

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O).[7]

-

Reaction Conditions: Heat the mixture with vigorous stirring to the required temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography or recrystallization to yield the 3-aryl-1-(phenylsulfonyl)indole.

Applications in Drug Discovery

The 1-(phenylsulfonyl)-1H-indole scaffold is of significant interest in medicinal chemistry. Its structural features are present in ligands designed for complex biological targets, such as those implicated in neurodegenerative diseases.

A notable application is the development of multifunctional ligands for Alzheimer's disease.[8][9] Research has shown that by attaching specific pharmacophores to the 1-(phenylsulfonyl)-1H-indole core, it is possible to create compounds that simultaneously target multiple pathological pathways of the disease.

Mechanism of Action for Derived Ligands:

-

Cholinesterase Inhibition: Ligands incorporating this scaffold have been designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a key strategy in symptomatic treatment of Alzheimer's.[8]

-

5-HT₆ Receptor Antagonism: The same molecules can act as potent antagonists for the serotonin 6 (5-HT₆) receptor. Blocking this receptor is believed to have pro-cognitive effects.[8]

-

Anti-Aggregation Properties: Certain derivatives have demonstrated the ability to inhibit the aggregation of both amyloid-beta (Aβ) plaques and tau protein tangles, two of the primary hallmarks of Alzheimer's pathology.[8][9]

This multi-target approach, enabled by the versatile indole core, represents a promising strategy for developing disease-modifying therapies.

References

- 1. 1-(Phenylsulfonyl)-3-indolylboronic acid 97 129271-98-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 1-(phenylsulfonyl)-1h-indol-3-ylboronic acid (C14H12BNO4S) [pubchemlite.lcsb.uni.lu]

- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregation properties against amyloid-beta and tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Structure and characterization of 1-(Phenylsulfonyl)-3-indoleboronic acid

An In-depth Technical Guide to 1-(Phenylsulfonyl)-3-indoleboronic acid

Abstract

This technical guide provides a comprehensive overview of the structure, characterization, synthesis, and applications of this compound. This bifunctional molecule, incorporating both a reactive boronic acid moiety and a stable N-phenylsulfonyl-protected indole core, is a valuable building block in modern organic synthesis and medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental considerations, tabulated data, and workflow visualizations to support its practical application.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound. The structure consists of an indole ring system where the nitrogen atom is protected by a phenylsulfonyl group, and a boronic acid group is substituted at the C3 position. This N-protection stabilizes the indole ring, preventing side reactions and directing reactivity to the boronic acid group.

| Identifier | Value |

| Systematic Name | [1-(Benzenesulfonyl)indol-3-yl]boronic acid[1] |

| Common Synonym | 1-(Phenylsulfonyl)-3-indolylboronic acid[2] |

| CAS Number | 129271-98-3[2][3] |

| Molecular Formula | C14H12BNO4S[1][2][3] |

| Molecular Weight | 301.13 g/mol [2][3][4] |

| InChI | 1S/C14H12BNO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10,17-18H[1] |

| InChIKey | YKTZLHLBQGCFQX-UHFFFAOYSA-N[1] |

| Canonical SMILES | B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)(O)O[1] |

Physicochemical Properties

The compound is typically supplied as a stable, solid material. Proper storage is crucial to maintain its reactivity and prevent degradation.

| Property | Value | Source |

| Appearance | Solid | [4] |

| Melting Point | 144 °C (decomposes) | |

| Purity (Assay) | ≥97% | |

| Storage Conditions | 2-8°C, dry environment |

Synthesis and Purification

The synthesis of this compound typically involves the protection of the indole nitrogen followed by a directed borylation at the C3 position. A common and effective strategy is the lithiation of N-phenylsulfonylindole followed by quenching with a borate ester.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established procedures for the synthesis of arylboronic acids.[5][6]

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 1-(phenylsulfonyl)indole (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

Borylation: Add triisopropyl borate (1.5 equiv) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is acidic (~pH 2-3). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Spectroscopic and Crystallographic Characterization

Mass Spectrometry

High-resolution mass spectrometry is essential for confirming the elemental composition. The predicted values for common adducts are listed below.

| Adduct | Calculated m/z | Predicted Collision Cross Section (CCS) Ų |

| [M+H]⁺ | 302.06528 | 164.7 |

| [M+Na]⁺ | 324.04722 | 174.7 |

| [M-H]⁻ | 300.05072 | 169.7 |

| [M+NH₄]⁺ | 319.09182 | 180.5 |

| [M]⁺ | 301.05745 | 168.5 |

| Data sourced from PubChem predictions.[1] |

NMR Spectroscopy

While specific experimental spectra are proprietary, the expected proton (¹H) and carbon (¹³C) NMR signals can be predicted based on the structure:

-

¹H NMR: Signals corresponding to the aromatic protons of the phenylsulfonyl group and the indole ring would appear in the aromatic region (~7.0-8.5 ppm). A characteristic singlet for the C2-H of the indole ring is expected. The two protons of the B(OH)₂ group would likely appear as a broad singlet that is exchangeable with D₂O.

-

¹³C NMR: Resonances for the 14 carbon atoms would be observed, with distinct signals for the ipso-carbons attached to boron and sulfur.

X-ray Crystallography

As of this writing, a crystal structure for this compound is not available in public databases. However, analysis of closely related structures, such as 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, reveals key structural features.[7] In these analogs, the phenylsulfonyl group is typically oriented nearly perpendicular to the plane of the indole ring system, and the geometry around the sulfur atom is a distorted tetrahedron.[7][8]

Applications in Research and Development

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from readily available precursors.[9]

Potential in Medicinal Chemistry and Drug Discovery

The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[5][10] Boronic acids themselves have gained significant attention for their unique ability to form reversible covalent bonds with diols.[11] This property makes them attractive for:

-

Enzyme Inhibition: Acting as inhibitors for proteasomes and other enzymes.[9][11]

-

Targeted Drug Delivery: Phenylboronic acid moieties can target sialic acid-rich surfaces, which are often overexpressed on cancer cells.[11]

-

Responsive Systems: Used in the design of drug delivery systems that respond to pH changes or the presence of reactive oxygen species (ROS).[12][13]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area.

| Safety Parameter | Guideline |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) dust mask |

| Storage Class Code | 11 - Combustible Solids |

| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) |

| Flash Point | Not applicable |

Conclusion

This compound is a highly versatile and valuable reagent. Its well-defined structure, combined with the dual reactivity of the indole core and the boronic acid functional group, makes it an indispensable tool for constructing complex molecular architectures. Its primary use in Suzuki-Miyaura coupling reactions facilitates the synthesis of novel indole derivatives, while the inherent properties of the boronic acid moiety offer significant potential for applications in targeted therapeutics and advanced drug delivery systems. This guide provides the foundational data and protocols to enable its effective use in research and development settings.

References

- 1. PubChemLite - 1-(phenylsulfonyl)-1h-indol-3-ylboronic acid (C14H12BNO4S) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 1-(PHENYLSULFONYL)-1H-INDOL-3-YLBORONIC ACID | 129271-98-3 [chemicalbook.com]

- 4. labmart.id [labmart.id]

- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of N-phenylsulfonyl indoleboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylsulfonyl indoleboronic acid is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, combining the indole nucleus with a phenylsulfonyl protecting group and a reactive boronic acid moiety, make it a valuable building block for the synthesis of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of N-phenylsulfonyl indoleboronic acid, its synthesis and characterization, key applications, and potential biological significance.

Core Physical and Chemical Properties

N-phenylsulfonyl indoleboronic acid is a solid at room temperature with properties that can vary slightly depending on the position of the boronic acid group on the indole ring (e.g., 2- or 3-position). The key physicochemical properties are summarized below.

| Property | 1-(Phenylsulfonyl)-1H-indol-2-ylboronic acid | 1-(Phenylsulfonyl)-1H-indol-3-ylboronic acid |

| CAS Number | 342404-46-0[1] | 129271-98-3[2] |

| Molecular Formula | C₁₄H₁₂BNO₄S[1] | C₁₄H₁₂BNO₄S[2] |

| Molecular Weight | 301.13 g/mol [1] | 301.13 g/mol [2] |

| Appearance | Solid | Solid |

| Melting Point | 125-130 °C | 144 °C (decomposes)[2] |

| Storage | Store at -20°C under an inert atmosphere[1] | Store at 2-8°C[2] |

Solubility and Stability:

While specific solubility data for N-phenylsulfonyl indoleboronic acid is not extensively reported, boronic acids, in general, exhibit moderate solubility in organic solvents and can be sparingly soluble in water. The phenylsulfonyl group enhances the stability of the indole ring and influences the electronic properties of the molecule, which can improve reaction selectivity and yield in synthetic applications.[1]

Synthesis and Purification

The synthesis of N-phenylsulfonyl indoleboronic acid typically involves a multi-step process. A general synthetic workflow is outlined below.

Caption: General synthetic route to N-phenylsulfonyl indoleboronic acid.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)indol-2-ylboronic acid (Illustrative)

This protocol is a generalized representation based on common synthetic transformations for preparing arylboronic acids.

-

N-Phenylsulfonylation of Indole: To a solution of indole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a base (e.g., sodium hydride, NaH) at 0°C. After stirring for a short period, add benzenesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield 1-(phenylsulfonyl)indole.

-

Halogenation at the 2-position: Dissolve 1-(phenylsulfonyl)indole in a suitable solvent (e.g., carbon tetrachloride). Add a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) and stir at room temperature, protecting the reaction from light. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer and concentrate to obtain the 2-halo-1-(phenylsulfonyl)indole.

-

Borylation: Dissolve the 2-halo-1-(phenylsulfonyl)indole in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon). Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture at this temperature for a period of time, then add a trialkyl borate (e.g., triisopropyl borate) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Purification: Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 1-(phenylsulfonyl)indol-2-ylboronic acid.

Characterization

The structure and purity of N-phenylsulfonyl indoleboronic acid are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the indole and phenylsulfonyl groups. The chemical shifts and coupling constants of the indole protons can confirm the position of the boronic acid substituent.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, further confirming the overall structure.

-

¹¹B NMR: Boron-11 NMR spectroscopy is a valuable tool for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.[3][4]

Key Applications: Suzuki-Miyaura Cross-Coupling

The primary application of N-phenylsulfonyl indoleboronic acid is as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2- or 3-position of the indole scaffold.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the cross-coupling of N-phenylsulfonyl indoleboronic acid with an aryl or vinyl halide.[6][7][8][9]

-

Reaction Setup: To a flame-dried reaction vessel, add N-phenylsulfonyl indoleboronic acid (1.0 equivalent), the aryl or heteroaryl halide (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110°C. The progress of the reaction is monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Biological and Pharmaceutical Relevance

While direct studies on the biological activity of N-phenylsulfonyl indoleboronic acid are limited, the broader class of N-sulfonylated indole derivatives has shown significant promise in drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and approved drugs.[10]

Potential Anti-inflammatory Activity:

Several studies have indicated that indole derivatives can exhibit anti-inflammatory properties.[11] The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[12][13] Indole-3-carbinol, a related compound, has been shown to inhibit the LPS-induced inflammatory response by blocking the TRIF-dependent signaling pathway in macrophages.[14] While not directly demonstrated for N-phenylsulfonyl indoleboronic acid, its structural similarity to other anti-inflammatory indoles suggests it could be a valuable scaffold for developing novel anti-inflammatory agents.

References

- 1. (1-(Phenylsulfonyl)-1H-indol-2-yl)boronic acid [myskinrecipes.com]

- 2. 1-(苯磺酰基)-3-吲哚基硼酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(Phenylsulfonyl)-3-indoleboronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-(Phenylsulfonyl)-3-indoleboronic acid, a key building block in synthetic and medicinal chemistry. We will cover its fundamental physicochemical properties, outline common synthetic strategies, and explore its applications, particularly in the realm of drug development, supported by logical workflow diagrams.

Core Physicochemical Properties

This compound is a stable, solid compound utilized in a variety of organic synthesis applications. Its key quantitative data are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₂BNO₄S | [1][2][3] |

| Linear Formula | C₆H₅SO₂NC₈H₅B(OH)₂ | [4] |

| Molecular Weight | 301.13 g/mol | [1][2][4] |

| CAS Number | 129271-98-3 | [1][4] |

| Melting Point | 144 °C (decomposes) | |

| Assay Purity | ≥97% | |

| Storage Temperature | 2-8°C |

Applications in Drug Development and Material Science

While specific signaling pathways for this compound are not extensively detailed in the public domain, the broader class of phenylboronic acid (PBA) derivatives is of significant interest in drug development.[5] The boronic acid moiety can form reversible covalent bonds with diol-containing molecules.[5] This interaction is fundamental to several advanced applications:

-

Stimuli-Responsive Drug Delivery: PBA-functionalized polymers and nanoparticles can be designed to release therapeutic agents in response to specific physiological triggers.[5][6] For example, the acidic microenvironment of tumors can alter the binding equilibrium of the boronic ester, triggering the release of a payload.[7]

-

Targeting Diol-Containing Drugs: Many natural compounds and therapeutic agents, such as curcumin and certain catecholic drugs, contain 1,2- or 1,3-diol functionalities.[8][9] PBA-based carriers can be used to encapsulate these drugs, improving their solubility and bioavailability.[8][9]

-

Biosensors: The specific interaction with diols, including sugars like glucose, allows for the development of PBA-functionalized sensors for detecting and quantifying these biomolecules.[6]

The logical workflow for a pH-responsive drug delivery system using a PBA-functionalized carrier is illustrated below.

Caption: Workflow for a pH-responsive drug delivery system using a phenylboronic acid (PBA) nanocarrier.

Experimental Protocols: Synthesis Strategies

The synthesis of this compound and its analogs typically leverages established methods for the functionalization of the indole core. While a specific, detailed protocol for this exact molecule is proprietary, the following general methodologies for preparing indolylboronic acids are widely applicable and serve as a foundation for its synthesis.[10]

This is a common and effective strategy for introducing a boronic acid group at a specific position on the indole ring.

-

Starting Material: A pre-functionalized indole, such as 3-bromo-1-(phenylsulfonyl)indole.

-

Lithiation: The bromo-indole is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon, Nitrogen).

-

An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise to perform a bromine-lithium exchange, generating the 3-lithioindole intermediate.

-

Borylation: A borate ester, such as triisopropyl borate or trimethyl borate, is added to the reaction mixture. The lithiated indole attacks the boron atom.

-

Hydrolysis: The reaction is quenched with an aqueous acidic solution (e.g., HCl, H₂SO₄) to hydrolyze the borate ester, yielding the final this compound product.

-

Purification: The crude product is typically purified by extraction followed by recrystallization or column chromatography.

More modern approaches involve the direct catalytic borylation of a C-H bond, which is more atom-economical.

-

Starting Material: 1-(Phenylsulfonyl)indole.

-

Catalyst System: An iridium or rhodium-based catalyst is commonly employed, often with a specific bidentate ligand (e.g., dtbpy, Me₄Phen).[10]

-

Boron Source: A diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), serves as the source of the boron moiety.

-

Reaction Conditions: The starting material, catalyst, ligand, and diboron reagent are combined in a suitable solvent (e.g., THF, hexane) and heated for a defined period. The reaction regioselectivity (i.e., borylation at the C3 position) can be influenced by the catalyst, ligand, and directing group (in this case, the phenylsulfonyl group).

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the resulting boronate ester is either hydrolyzed to the boronic acid (as in Method 1) or purified directly.

A generalized workflow for these synthetic approaches is depicted below.

Caption: General synthetic pathways for the preparation of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 1-(PHENYLSULFONYL)-1H-INDOL-3-YLBORONIC ACID | 129271-98-3 [chemicalbook.com]

- 3. PubChemLite - 1-(phenylsulfonyl)-1h-indol-3-ylboronic acid (C14H12BNO4S) [pubchemlite.lcsb.uni.lu]

- 4. 1-(フェニルスルホニル)-3-インドリルボロン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 10. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Phenylsulfonyl)-3-indoleboronic Acid: Properties, Application, and Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)-3-indoleboronic acid, a key building block in modern synthetic chemistry. The document details its physicochemical properties, provides a general protocol for its application in Suzuki-Miyaura cross-coupling reactions, and presents available spectroscopic data.

Physicochemical Properties

This compound is a stable, solid organic compound. The phenylsulfonyl group at the 1-position of the indole ring enhances its stability and modifies its reactivity, making it a valuable reagent in organic synthesis. Below is a summary of its key properties.

| Property | Value | Reference |

| CAS Number | 129271-98-3 | [1] |

| Molecular Formula | C₁₄H₁₂BNO₄S | [1] |

| Molecular Weight | 301.13 g/mol | [1] |

| Appearance | Off-white to pale pink powder | |

| Melting Point | 144 °C (decomposes) | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Mass Spectrometry (MS)

Predicted mass spectral data indicates the expected mass-to-charge ratios for various adducts of the parent molecule. This information is critical for reaction monitoring and product confirmation using techniques like LC-MS.

| Adduct | Predicted m/z |

| [M+H]⁺ | 302.06528 |

| [M+Na]⁺ | 324.04722 |

| [M-H]⁻ | 300.05072 |

| [M+NH₄]⁺ | 319.09182 |

| [M+K]⁺ | 340.02116 |

| [M+H-H₂O]⁺ | 284.05526 |

| [M]⁺ | 301.05745 |

| [M]⁻ | 301.05855 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Detailed experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not consistently published. Researchers utilizing this compound would typically perform these analyses in-house to confirm identity and purity prior to use. General spectral features would be expected to include:

-

¹H NMR: Resonances in the aromatic region (approx. 7-8.5 ppm) corresponding to the protons on the indole and phenylsulfonyl rings, and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: Aromatic carbon signals (approx. 110-140 ppm) and signals corresponding to the carbon bearing the boron atom.

-

IR: Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and S=O stretching from the sulfonyl group (~1370 and ~1180 cm⁻¹).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][3][4][5][6][7] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Objective: To provide a general procedure for the cross-coupling of an aryl halide with this compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (often used as a co-solvent)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent and water (typically in a ratio of 4:1 to 10:1). The mixture should be stirred to ensure good mixing.

-

Catalyst Addition: Add the palladium catalyst (typically 0.01-0.05 equiv) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][5][6][7]

References

The Phenylsulfonyl Group: A Strategic Tool in Modulating Indole Reactivity for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2][3][4] However, the intrinsic reactivity of the indole nucleus, particularly its propensity for electrophilic attack at the C3 position, often necessitates the use of protecting groups to achieve desired regioselectivity and facilitate diverse functionalization.[5][6][7] Among the arsenal of protecting groups, the phenylsulfonyl moiety has emerged as a powerful and versatile tool, not merely as a passive shield but as an active modulator of indole's electronic properties and reactivity. This technical guide provides a comprehensive overview of the role of the phenylsulfonyl protecting group in indole chemistry, detailing its impact on reactivity, experimental protocols for its installation and removal, and its application in the synthesis of complex molecules.

Modulation of Indole Reactivity: The Electron-Withdrawing Influence

The phenylsulfonyl group, attached to the indole nitrogen, exerts a strong electron-withdrawing effect. This fundamentally alters the electron density distribution within the indole ring system, with significant consequences for its reactivity in various chemical transformations.

Redirecting Electrophilic Aromatic Substitution

Unprotected indoles readily undergo electrophilic substitution, predominantly at the electron-rich C3 position.[5][6][7] The introduction of a phenylsulfonyl group at the N1 position effectively "sequesters" the nitrogen lone pair, diminishing the electron-donating character of the pyrrole ring.[8] This deactivation of the C3 position redirects electrophilic attack to the C2 position, providing a strategic route to otherwise difficult-to-access 2-substituted indoles.[9] This altered reactivity is crucial for the synthesis of a wide array of functionalized indole derivatives.[10][11]

A typical workflow for achieving C2-acylation of an indole via N-protection is illustrated below:

Caption: General workflow for the C2-acylation of indole.

Facilitating C-H Functionalization

The phenylsulfonyl group also plays a pivotal role as a directing group in transition metal-catalyzed C-H functionalization reactions.[12][13][14] This strategy allows for the selective activation and subsequent functionalization of specific C-H bonds on the indole's benzene ring (C4-C7 positions), which are typically less reactive.[12][13] This has opened up new avenues for the synthesis of highly substituted and complex indole structures.

The general principle of directed C-H functionalization is depicted in the following diagram:

Caption: Mechanism of palladium-catalyzed C7-H functionalization.

Experimental Protocols

Synthesis of 1-(Phenylsulfonyl)indole

The introduction of the phenylsulfonyl group is typically achieved by reacting indole with benzenesulfonyl chloride in the presence of a base.

Protocol:

-

To a solution of indole (1.0 mmol) in a suitable solvent (e.g., pyridine, DMF, or CH₂Cl₂), add a base (e.g., pyridine, Et₃N, or NaH) (1.2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the specified time (typically 2-12 hours), monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford 1-(phenylsulfonyl)indole.[8][9]

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pyridine | Pyridine | RT | 12 | ~95 |

| 2 | NaH | DMF | 0 to RT | 2 | >90 |

| 3 | Et₃N | CH₂Cl₂ | RT | 4 | ~90 |

Deprotection of N-Phenylsulfonylindoles

The removal of the phenylsulfonyl group is a critical step to unveil the functionalized indole core. Several methods are available, with the choice depending on the substrate's functional group tolerance.

A common method involves reductive cleavage using magnesium in methanol.

Protocol:

-

To a solution of the N-phenylsulfonylindole (1.0 mmol) in methanol, add magnesium turnings (10-20 equiv.).

-

Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the residue by flash chromatography.[15]

Under certain conditions, basic hydrolysis can be employed.

Protocol:

-

Dissolve the N-phenylsulfonylindole (1.0 mmol) in a mixture of a protic solvent (e.g., MeOH or EtOH) and an aqueous base solution (e.g., NaOH or KOH).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture with an acid and extract the product.

-

Purify by standard methods.

| Method | Reagents | Conditions | Typical Yield (%) |

| Reductive Cleavage | Mg, MeOH | RT or Reflux | 60-90 |

| Basic Hydrolysis | NaOH, MeOH/H₂O | Reflux | Substrate dependent |

Applications in Synthesis

The strategic use of the phenylsulfonyl protecting group has enabled the synthesis of numerous complex and biologically active molecules.

Synthesis of C3-Functionalized Indoles

While primarily used to direct reactivity away from C3, the N-phenylsulfonyl group can also facilitate C3 functionalization through the generation of a 3-lithio-1-(phenylsulfonyl)indole intermediate.[2] This nucleophile can then react with various electrophiles.

Caption: Synthesis of 3-substituted indoles via lithiation.

Precursor for Indolyl Triflates

N-Phenylsulfonylindoles can be oxidized to the corresponding indoxyls, which are precursors to valuable indol-3-yl triflates. These triflates are versatile intermediates for cross-coupling reactions.[16]

Oxidation and Triflation Workflow:

Caption: Synthetic route to indol-3-yl triflates.

Conclusion

The phenylsulfonyl group is a highly effective and versatile tool in indole chemistry. Its strong electron-withdrawing nature fundamentally alters the reactivity of the indole ring, enabling selective functionalization at positions that are otherwise difficult to access. By serving as both a protecting and a directing group, it has significantly expanded the synthetic chemist's toolbox for the construction of complex indole-containing molecules. The reliable protocols for its introduction and removal, coupled with its ability to facilitate a wide range of chemical transformations, ensure that the phenylsulfonyl group will continue to be a valuable asset in drug discovery and the synthesis of novel organic materials.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 6.0 TUTOR-MARKED ASSIGNMENT Explain why electrophilic substitution on th.. [askfilo.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-(苯基磺酰)吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. soc.chim.it [soc.chim.it]

- 14. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-(Phenylsulfonyl)-3-indoleboronic acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Phenylsulfonyl)-3-indoleboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines general solubility trends for closely related boronic acids and furnishes detailed experimental protocols to enable researchers to determine precise solubility parameters. This guide is intended to be a practical resource for optimizing reaction conditions, purification, and formulation development involving this compound.

Introduction to this compound

This compound is an organic compound featuring an indole core, a phenylsulfonyl group, and a boronic acid moiety.[1][2] Its chemical structure makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. An understanding of its solubility in various organic solvents is critical for its effective use in these synthetic applications, as well as for its handling, storage, and potential formulation in drug discovery processes.

Chemical Properties:

-

Molecular Formula: C₁₄H₁₂BNO₄S[2]

-

CAS Number: 129271-98-3[1]

-

Appearance: Typically a solid.

-

Melting Point: 144 °C (decomposes)[1]

General Solubility Profile of Arylboronic Acids

While specific quantitative data for this compound is scarce, the solubility of other arylboronic acids, such as phenylboronic acid, has been studied and can provide valuable insights.[3][4][5] The solubility of boronic acids is influenced by factors such as the polarity of the solvent, the potential for hydrogen bonding, and the nature of the substituents on the aromatic ring.

Generally, arylboronic acids exhibit the following solubility trends:

-

High Solubility: In polar aprotic solvents like ketones (e.g., acetone) and ethers (e.g., diethyl ether, dipropyl ether).[3][5]

-

Moderate Solubility: In solvents of intermediate polarity such as chloroform.[3][5]

-

Low Solubility: In nonpolar hydrocarbon solvents like methylcyclohexane.[3][5]

The presence of the polar phenylsulfonyl group and the indole nitrogen in this compound is expected to influence its solubility profile compared to simpler arylboronic acids.

Summarized Solubility Data (Qualitative)

The following table provides a qualitative summary of the expected solubility of arylboronic acids in common organic solvents based on published data for similar compounds. This table should be used as a general guideline, and experimental verification is highly recommended for this compound.

| Solvent Class | Common Solvents | Expected Qualitative Solubility |

| Polar Aprotic | Acetone, 3-Pentanone, THF | High |

| Ethers | Diethyl ether, Dipropyl ether | High |

| Chlorinated | Dichloromethane, Chloroform | Moderate |

| Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Low |

| Polar Protic | Methanol, Ethanol | Moderate to High |

| Aromatic | Toluene, Benzene | Low to Moderate |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid compound in a liquid solvent is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][4][6]

Objective: To determine the solubility of this compound in a given organic solvent as a function of temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Heating/cooling circulator with a transparent bath

-

Magnetic stirrer and stir bar

-

Digital thermometer with high precision (e.g., ±0.1 °C)

-

Luminance probe or laser beam and detector for turbidity measurement

-

Analytical balance (±0.0001 g)

-

Glass vials with screw caps

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial to create a mixture of known composition.

-

Initial Mixing: Place a small magnetic stir bar in the vial, seal it, and place it in the transparent bath of the heating/cooling circulator. Begin stirring to create a suspension.

-

Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.2-0.5 °C/min) while continuously stirring the mixture.

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or with the aid of a luminance probe or a laser detector.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat steps 1-5 with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

The following diagrams illustrate key workflows and concepts related to the solubility and application of this compound.

Caption: Experimental workflow for dynamic solubility determination.

Caption: Factors influencing the solubility of boronic acids.

Caption: A typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

While direct, quantitative solubility data for this compound remains to be broadly published, this guide provides a foundational understanding based on the behavior of analogous arylboronic acids. The provided experimental protocol offers a clear pathway for researchers to determine the precise solubility of this compound in various organic solvents, thereby facilitating its effective application in research and development. The successful application of this versatile reagent in synthetic chemistry is critically dependent on such fundamental physicochemical characterization.

References

The Versatility of 1-(Phenylsulfonyl)-3-indoleboronic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenylsulfonyl)-3-indoleboronic acid has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, combining the privileged indole scaffold with a reactive boronic acid moiety, make it a key intermediate for the synthesis of a diverse range of biologically active compounds. The phenylsulfonyl group at the N1 position of the indole ring serves as a crucial activating and protecting group, facilitating regioselective functionalization at the C3 position, most notably through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This technical guide provides an in-depth overview of the potential applications of this compound in drug discovery, with a focus on its use in the synthesis of enzyme inhibitors. Detailed experimental protocols, quantitative biological data from representative studies, and visualizations of key workflows and signaling pathways are presented to equip researchers with the practical knowledge needed to leverage this important synthetic intermediate.

Introduction: The Strategic Advantage of the this compound Scaffold

The indole nucleus is a ubiquitous motif in a vast number of natural products and pharmaceuticals, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of a boronic acid group at the C3 position transforms the indole into a versatile substrate for carbon-carbon bond formation, enabling the introduction of various aryl and heteroaryl substituents.

The presence of the phenylsulfonyl group at the N1 position offers several key advantages:

-

N-H Protection: It protects the indole nitrogen from undesired side reactions.

-

Activation: The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the indole ring.

-

Synthetic Handle: The sulfonyl group can be removed under specific conditions if the N-unsubstituted indole is the final target.

These features make this compound an ideal starting material for generating libraries of 3-substituted indoles for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the efficient synthesis of 3-aryl- and 3-heteroaryl-1-(phenylsulfonyl)indoles, which are scaffolds for a variety of bioactive molecules, including kinase and cyclooxygenase (COX) inhibitors.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equivalents)

-

Phosphine ligand (e.g., SPhos, XPhos) (0.04 - 0.10 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the aryl/heteroaryl halide, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1-(phenylsulfonyl)indole.

Experimental Workflow for Suzuki-Miyaura Coupling

An In-depth Technical Guide to 1-(Phenylsulfonyl)-3-indoleboronic Acid: Safety, Handling, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key applications of 1-(Phenylsulfonyl)-3-indoleboronic acid. The content herein is intended to support laboratory research and drug development activities by providing detailed procedural outlines and safety protocols.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its key identifiers and physical properties are summarized below for easy reference.

| Property | Value |

| CAS Number | 129271-98-3 |

| Molecular Formula | C₁₄H₁₂BNO₄S |

| Molecular Weight | 301.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 144 °C (decomposes) |

| Storage Temperature | 2-8°C |

Safety and Handling

Adherence to proper safety protocols is critical when handling this compound to minimize risk and ensure a safe laboratory environment.

Hazard Identification

The compound is classified with the following hazards:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |

| Respiratory | NIOSH-approved N95 or higher-level respirator. |

| Body Protection | Laboratory coat. |

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

| Storage Condition | Recommendation |

| Temperature | Store in a refrigerator at 2-8°C. |

| Container | Keep container tightly closed in a dry and well-ventilated place. |

| Incompatible Materials | Strong oxidizing agents. |

| Stability | Stable under recommended storage conditions. |

Experimental Protocols

This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Plausible Synthesis of this compound

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling with Indoleboronic Acids

For Researchers, Scientists, and Drug Development Professionals

The indole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a powerful method for the functionalization of indoles.[1] This guide provides a deep dive into the mechanistic intricacies, practical considerations, and common challenges associated with the Suzuki-Miyaura coupling of indoleboronic acids.

Part 1: The Core Mechanism: A Step-by-Step Analysis

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of organometallic transformations.[2] However, the unique properties of indoleboronic acids introduce specific nuances that warrant a detailed examination. The cycle is broadly composed of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

-

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R-X) to a palladium(0) complex. This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halide bond, forming a Pd(II) intermediate.[2] The reactivity of the halide follows the general trend of I > Br > Cl > F.

-

Transmetalation: This crucial step involves the transfer of the indole group from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[5][6] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base, solvent, and ligands.[7]

-

Reductive Elimination: The final step is the reductive elimination of the coupled product (R-Indole) from the palladium(II) complex. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3] This step is typically fast and irreversible.

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.

Part 2: The Critical Role of the Base and Common Challenges

The choice of base is a critical parameter that can significantly impact the efficiency and outcome of the Suzuki-Miyaura coupling.[6] The primary role of the base is to activate the boronic acid to form a more reactive boronate species.[8] There are two proposed pathways for this activation: the "boronate pathway," where the base directly interacts with the boronic acid, and the "hydroxide pathway," where the base first coordinates to the palladium center.[6]

Common Challenges and Side Reactions:

-

Protodeboronation: This is a major side reaction where the C-B bond of the indoleboronic acid is cleaved by a proton source, leading to the formation of the parent indole.[9][10] This process is often exacerbated by high temperatures and the presence of water.[11]

-

Homocoupling: Dimerization of the boronic acid or the organic halide can occur, leading to undesired byproducts. This is often promoted by the presence of oxygen.[12]

-

Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black.[13]

To mitigate these challenges, careful optimization of the reaction conditions is crucial. This includes the choice of catalyst, ligand, base, solvent, and temperature. For particularly sensitive substrates, the use of more stable boronic acid derivatives, such as pinacol esters (BPin) or MIDA boronates, can be advantageous.[11]

Part 3: Experimental Protocol and Workflow

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of an indoleboronic acid. It is intended as a starting point, and optimization for specific substrates is highly recommended.[14][15]

Materials:

-

Indoleboronic acid (1.1–1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2–3 equivalents)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the indoleboronic acid, aryl halide, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction Conditions: Stir the mixture at the desired temperature (typically 80–120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[16]

Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling of indoleboronic acids.

Part 4: Data Presentation and Key Parameters

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful control of several key parameters. The table below summarizes the typical ranges and influence of these parameters.

| Parameter | Typical Range | Key Considerations and Impact |

| Indoleboronic Acid (equiv.) | 1.1 - 2.0 | An excess is often used to drive the reaction to completion and to compensate for potential protodeboronation.[17] |

| Palladium Catalyst (mol%) | 0.5 - 5.0 | Lower catalyst loadings are desirable for cost and sustainability. The choice of ligand is critical for catalyst stability and reactivity.[18] |

| Base (equiv.) | 2.0 - 4.0 | The choice of base and its stoichiometry are crucial for activating the boronic acid and can influence selectivity.[19] |

| Temperature (°C) | 80 - 120 | Higher temperatures can increase reaction rates but may also promote side reactions like protodeboronation.[11] |

| Solvent | Dioxane, Toluene, DMF | The solvent must be able to dissolve both the organic substrates and the inorganic base. Polar aprotic solvents are commonly used.[14] |

Table 1. Summary of key reaction parameters and their influence on the Suzuki-Miyaura coupling of indoleboronic acids.

References

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. benchchem.com [benchchem.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. m.youtube.com [m.youtube.com]

- 17. rsc.org [rsc.org]

- 18. Yoneda Labs [yonedalabs.com]